molecular formula C11H8ClN5O B2363971 3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 119222-35-4

3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2363971
M. Wt: 261.67
InChI Key: TZTXJPKPLJTIKE-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .


Synthesis Analysis

The synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : This compound, through nucleophilic replacement with hydrazides, can form 7-hydrazidoderivatives. These derivatives, by heating, undergo intramolecular cyclization to form new tricyclic compounds (Biagi et al., 2002).

  • Solution-Phase Parallel Synthesis : A solution-phase parallel synthetic method has been developed for rapidly preparing 5-substituted derivatives of this compound. This includes an aza-Wittig reaction followed by reactions with various amines and alcohols (Sun, Chen, & Yang, 2011).

Biological Activity

  • Binding to Adenosine Receptors : Some derivatives of this compound have shown high affinity and selectivity for the A1 adenosine receptor subtype. This is particularly true for compounds bearing cycloalkylamino or aralkylamino substituents at the 7 position (Betti et al., 1998).

  • Potential Biological Activity : Building blocks for potentially biologically active compounds have been synthesized using this compound, demonstrating its versatility in medicinal chemistry (Pokhodylo, Matiychuk, & Obushak, 2010).

Structural Analysis and Synthesis

  • Crystal Structure Analysis : The crystal structure of a derivative of this compound was determined through X-ray diffraction, revealing that all ring atoms in the triazolopyrimidinone moiety are almost coplanar (Zhao Jun, 2005).

  • Efficient Synthesis Methods : Various efficient synthesis methods have been developed for triazolopyrimidin-7-ones, highlighting the compound's significance in chemical synthesis (Zhao, Xie, & Xu, 2006).

Novel Compound Synthesis

  • Novel Fused Derivatives : Novel 3-[6-(4-substituted phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylmethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized from a key intermediate related to this compound, showcasing its role in creating new chemical entities (Nagaraju et al., 2013).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXJPKPLJTIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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